Acarbose JP Impurity IV

Description

Properties

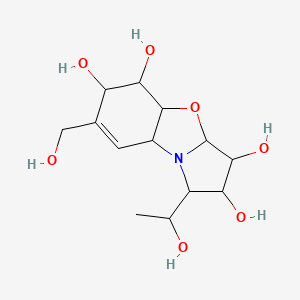

CAS No. |

56300-70-0 |

|---|---|

Molecular Formula |

C13H21NO7 |

Molecular Weight |

303.31 g/mol |

IUPAC Name |

1-(1-hydroxyethyl)-7-(hydroxymethyl)-1,2,3,3a,4a,5,6,8a-octahydropyrrolo[2,1-b][1,3]benzoxazole-2,3,5,6-tetrol |

InChI |

InChI=1S/C13H21NO7/c1-4(16)7-9(18)11(20)13-14(7)6-2-5(3-15)8(17)10(19)12(6)21-13/h2,4,6-13,15-20H,3H2,1H3 |

InChI Key |

GVUXGUNPIWSFMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1C(C(C2N1C3C=C(C(C(C3O2)O)O)CO)O)O)O |

Origin of Product |

United States |

Advanced Analytical Methodologies for the Detection and Quantification of Acarbose Jp Impurity Iv

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of acarbose (B1664774) and its impurities due to their ability to separate structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of acarbose and its impurities. researchgate.net Method development and optimization are crucial for achieving the necessary resolution and sensitivity to detect and quantify Acarbose JP Impurity IV.

While RP-HPLC is a widely used technique, its application for highly hydrophilic compounds like acarbose and its impurities can be challenging due to insufficient retention on conventional C18 columns. nacalaiusa.comglsciences.com However, specialized RP-HPLC methods have been developed. For instance, a stability-indicating HPLC method was developed for acarbose determination in pharmaceutical dosage forms, though it primarily focused on the parent compound. dntb.gov.ua The United States Pharmacopeia (USP) also describes an HPLC-UV method for the assay of acarbose and its impurities in bulk form. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Inertsil WP300 C18 (5 μm, 150 x 4.6 mm I.D.) | glsciences.com |

| Mobile Phase | A) CH3CN B) (0.60 g/L KH2PO4 + 0.70 g/L Na2HPO4・12H2O) in H2O. A/B = 5/95, v/v | glsciences.com |

| Flow Rate | 1.4 mL/min | glsciences.com |

| Column Temperature | 40 ℃ | glsciences.com |

| Detection | UV 210 nm | glsciences.com |

| Injection Volume | 50 μL | glsciences.com |

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of polar and hydrophilic compounds like saccharides, which are often poorly retained in RP-HPLC. nacalaiusa.comresearchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, and a small amount of aqueous buffer. This technique has been successfully applied to the analysis of acarbose and its impurities, offering improved retention and resolution. researchgate.netnih.gov An Amide-HILIC phase, for instance, has been validated for its ability to adequately separate acarbose and all its impurities. researchgate.netnih.gov

The choice of a specialized column is critical for the successful separation of acarbose and its structurally similar impurities.

Aminopropyl-silyl Columns: These have been conventionally used for the analysis of mono- and oligosaccharides. nacalaiusa.comnacalai.com The European Pharmacopoeia (Ph. Eur.) monograph for acarbose specifies the use of an aminopropylsilyl silica (B1680970) gel column for impurity profiling. drugfuture.comgoogle.com However, these columns can suffer from low durability and issues like tailing and adsorption of certain saccharides. nacalaiusa.comnacalai.comthermofisher.com

Pentafluorophenyl (PFP) Columns: PFP columns offer unique selectivity due to multiple interaction mechanisms, including pi-pi interactions, making them effective for separating aromatic and polar compounds. uhplcs.com A method using a PFP column has been developed for the rapid determination of the sum of impurities in acarbose. researchgate.netnih.govresearchgate.net

Amide-HILIC Columns: These columns provide enhanced resolution for hydrophilic impurities and are compatible with mass spectrometry (MS). Research has shown that Amide-HILIC columns can effectively separate acarbose from its impurities, including Impurity G, with good peak symmetry. researchgate.netnih.govthermofisher.com

COSMOSIL Sugar-D: This column is specifically designed for saccharide analysis and has demonstrated high-resolution separation of acarbose and its impurities. nacalaiusa.comnacalai.comnacalaiusa.com It is reported to be more durable than conventional aminopropyl columns, showing excellent stability even after numerous injections. nacalaiusa.comnacalai.com

| Column Type | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Aminopropyl-silyl | Established in pharmacopeial methods. | Low durability, peak tailing, and adsorption issues. | nacalaiusa.comnacalai.comdrugfuture.comgoogle.comthermofisher.com |

| Pentafluorophenyl (PFP) | Unique selectivity, suitable for rapid impurity sum determination. | May require specific mobile phase conditions. | researchgate.netnih.govuhplcs.comresearchgate.net |

| Amide-HILIC | Excellent resolution for hydrophilic impurities, MS compatible, good peak symmetry. | Sensitivity may need further improvement. | researchgate.netnih.govthermofisher.com |

| COSMOSIL Sugar-D | High resolution for saccharides, excellent durability and stability. | Less retentive than aminopropyl columns, may require mobile phase adjustment. | nacalaiusa.comnacalai.comnacalai.comnacalaiusa.com |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures to achieve significantly faster analysis times and improved resolution compared to conventional HPLC. For the complex mixture of acarbose and its impurities, UHPLC can provide the necessary efficiency to separate closely eluting peaks. A Thermo Scientific™ Vanquish™ Flex UHPLC system coupled with a Charged Aerosol Detector (CAD) has been used for the impurity analysis of acarbose, demonstrating the advantages of this high-resolution technique. thermofisher.com

Supercritical Fluid Chromatography (SFC) in Impurity Profiling

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for both analytical and preparative separations in the pharmaceutical industry. americanpharmaceuticalreview.com It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. SFC offers advantages such as high efficiency, fast analysis times, and reduced solvent consumption, making it a "green" chromatography technique. While specific applications of SFC for this compound are not extensively detailed in the provided context, its utility in chiral separations and general impurity profiling suggests its potential for this application. americanpharmaceuticalreview.com

Capillary Electrophoresis (CE) Approaches

Capillary electrophoresis (CE) has emerged as a powerful technique for the separation and analysis of charged molecules, offering high efficiency and resolution. ajrconline.org For acarbose and its impurities, CE provides a valuable alternative to traditional liquid chromatography methods. nih.govdntb.gov.ua Several CE methods have been developed for the determination of acarbose, often relying on either derivatization to introduce a chromophoric or fluorophoric tag, or the detection of the native unsaturated cyclitol moiety at low UV wavelengths (below 200 nm). nih.govresearchgate.net

One approach involves reductive amination with reagents like S-phenylethylamine. nih.gov This derivatization generates aminoalditols that can form differently charged borate (B1201080) complexes, facilitating their separation based on the sugar's configuration. nih.gov This method has been successfully optimized to separate potential acarbose impurities such as D-maltose and D-glucose. nih.gov For quantitative analysis, the establishment of a suitable borate-buffer system can significantly reduce the analysis time to under 10 minutes. nih.gov

Affinity capillary electrophoresis (ACE) has also been employed to study the interaction between acarbose and proteins like human serum albumin (HSA). ju.edu.jo In ACE, the change in the migration time of the protein in the presence of the ligand (acarbose) is used to determine binding constants. ju.edu.jo This technique relies on the principle that the charge-to-mass ratio of the protein-ligand complex differs from that of the free protein, leading to a shift in its electrophoretic mobility. ju.edu.jo

Table 1: Capillary Electrophoresis Conditions for Acarbose Analysis

| Parameter | Condition 1 researchgate.net | Condition 2 ju.edu.jo |

| Buffer | 100 mM Sodium Tetraborate, pH 9.4 | 50 mM Borate Buffer, pH 8.2 |

| Capillary | 50 µm I.D., 30/37 cm length | Fused silica capillary |

| Voltage | 10 kV | 30 kV |

| Temperature | 20 °C | Not specified |

| Detection | UV | UV |

| Injection | Not specified | Hydrodynamic (20 seconds) |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) in Preliminary Degradation Studies

Thin-Layer Chromatography (TLC) and its high-performance counterpart (HPTLC) are valuable tools for the preliminary analysis and screening of acarbose and its degradation products. nih.govinnovareacademics.in These techniques are particularly useful in early-stage degradation studies and for screening large numbers of samples, such as from fermentation broths, due to their simplicity, low cost, and ability to process multiple samples simultaneously. maxwellsci.com

For the separation of acarbose, a mobile phase containing n-propanol and water (e.g., 8:2 v/v) has been shown to be effective. maxwellsci.com To improve resolution, multiple developments of the TLC plate may be employed. maxwellsci.com Visualization of the separated spots can be achieved through various staining reagents, and quantification can be performed using a TLC-scanner. maxwellsci.comresearchgate.net A TLC-scanning method has been developed for the rapid and accurate analysis of acarbose, demonstrating good linearity in the range of 2 to 10 μg. maxwellsci.commaxwellsci.com

HPTLC offers enhanced separation efficiency and sensitivity compared to conventional TLC. researchgate.net It has been utilized for the simultaneous estimation of acarbose in combination with other drugs. researchgate.net HPTLC methods are validated for parameters such as linearity, precision, accuracy, and robustness, making them suitable for quantitative analysis in quality control settings. sbmu.ac.ir For instance, a validated HPTLC method for voglibose, another α-glucosidase inhibitor, utilized a mobile phase of acetonitrile, methanol, and ammonia (B1221849), with densitometric evaluation at 284 nm. sbmu.ac.ir

Table 2: TLC and HPTLC Parameters for Acarbose and Related Compounds

| Parameter | TLC for Acarbose Screening maxwellsci.com | HPTLC for Voglibose sbmu.ac.ir |

| Stationary Phase | Silica gel 60 F254 | Precoated silica gel 60F254 aluminum plates |

| Mobile Phase | n-propanol: water (8:2, v/v) | acetonitrile: methanol: ammonia (15:4:0.1, v/v/v) |

| Development | Ascending, two-times irrigation | Not specified |

| Detection | TLC-scanner | Densitometric scanning at 284 nm |

| Linearity Range | 2-10 µg (r² = 0.9997) | 100-450 ng/spot |

Advanced Detection Principles

Ultraviolet (UV) Detection Challenges and Alternatives

The analysis of acarbose and its impurities, including Impurity IV, is complicated by their lack of a significant chromophore. thermofisher.com This inherent property makes detection by Ultraviolet (UV) spectroscopy challenging. mbaa.com Pharmacopoeial methods often resort to low-wavelength UV detection, typically around 210 nm, to achieve some level of sensitivity. thermofisher.comchembk.com However, this approach can suffer from low specificity and be susceptible to interference from other compounds that absorb at this wavelength.

To overcome these limitations, derivatization techniques can be employed to introduce a UV-active moiety into the analyte molecule. veeprho.com While this can improve sensitivity, it also adds complexity to the analytical procedure and may introduce variability. mbaa.comlabrulez.com

Given the challenges associated with direct UV detection, alternative detection methods have been explored. thermofisher.com An integrated approach combining liquid chromatography with nuclear magnetic resonance (LC-NMR) and mass spectrometry (LC-MS) has been used for the identification of acarbose impurities. ajrconline.orginnovareacademics.in

Charged Aerosol Detection (CAD) for Non-Chromophoric Impurities

Charged Aerosol Detection (CAD) has emerged as a powerful and universal detection method for non-volatile and semi-volatile analytes, irrespective of their chromophoric properties. thermofisher.comveeprho.com This makes it particularly well-suited for the analysis of carbohydrates like acarbose and its impurities. thermofisher.comrsc.org The principle of CAD involves nebulizing the column eluent, drying the resulting droplets to form particles, and then charging these particles before they are detected by an electrometer. lcms.cz

CAD offers several advantages over other detectors like Evaporative Light Scattering Detectors (ELSD), including greater sensitivity and a wider dynamic range. d-nb.info It is compatible with gradient elution, a common technique in HPLC for separating complex mixtures. veeprho.comd-nb.info The response in CAD is generally more consistent between different analytes compared to UV or ELSD, making it valuable for impurity profiling where reference standards for all impurities may not be available. mbaa.comlcms.cz

Several studies have demonstrated the successful migration of acarbose impurity analysis methods from UV detection to CAD. thermofisher.comlcms.cz These methods often utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or porous graphitic carbon columns to achieve separation. thermofisher.comd-nb.info The use of CAD has the potential to detect additional impurities that are not visible with a UV detector. thermofisher.comlcms.cz

Table 3: Comparison of Detection Methods for Acarbose Impurities

| Detector | Principle | Advantages for Acarbose Analysis | Disadvantages for Acarbose Analysis |

| UV | Absorption of UV light | Simple, inexpensive veeprho.com | Low sensitivity and specificity due to weak chromophore thermofisher.commbaa.com |

| CAD | Aerosol charging | Universal detection, high sensitivity, gradient compatible thermofisher.comveeprho.comrsc.org | Requires volatile mobile phases |

| RID | Measures changes in refractive index | Universal for all solutes | Not compatible with gradient elution, lower sensitivity veeprho.com |

Structural Elucidation Strategies for Acarbose Jp Impurity Iv

Mass Spectrometry (MS) Applications in Impurity Structural Analysis

Mass spectrometry is an indispensable tool for the analysis of drug impurities, providing vital information on molecular weight and structure. amazonaws.com Its high sensitivity and specificity make it ideal for detecting and characterizing the trace amounts of impurities often present in bulk drug substances. amazonaws.comamazonaws.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for the separation and identification of impurities in complex mixtures. amazonaws.comnih.gov This hyphenated technique allows for the online separation of impurities from the active pharmaceutical ingredient (API) before their introduction into the mass spectrometer for analysis. nih.gov For a compound like Acarbose (B1664774), which has a weak chromophore, alternative detection methods such as those used in LC-MS are particularly beneficial. researchgate.net

Tandem mass spectrometry (LC-MS/MS) further enhances structural elucidation by enabling the fragmentation of selected ions. amazonaws.com This technique provides detailed information about the connectivity of the molecule, aiding in the identification of the impurity's structure. The use of LC-MS/MS is a common and effective method for characterizing degradation products and other related substances in pharmaceutical analysis.

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound. maynoothuniversity.ie By measuring the mass-to-charge ratio (m/z) with high precision, HR-MS can distinguish between molecules with the same nominal mass but different elemental formulas. This capability is invaluable in the early stages of impurity identification, allowing researchers to propose a molecular formula for Acarbose JP Impurity IV with a high degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including pharmaceutical impurities. amazonaws.com It provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the precise mapping of its structure.

One-Dimensional (1D) NMR (¹H NMR, ¹³C NMR) Spectral Interpretation

One-dimensional NMR experiments, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, are fundamental for structural elucidation. amazonaws.com ¹H NMR provides information about the number and types of protons in a molecule and their connectivity, while ¹³C NMR reveals the carbon skeleton. researchgate.net For this compound, the interpretation of these spectra would involve comparing the chemical shifts, coupling constants, and signal intensities to those of Acarbose to identify key structural differences. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for Key Moieties

| Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Anomeric Protons | 4.5 - 5.5 | 90 - 110 |

| Ring Protons/Carbons | 3.0 - 4.5 | 60 - 85 |

| Methyl Group | ~1.2 | ~20 |

| Cyclohexene Ring | Varied | Varied |

Note: The data in this table is illustrative and intended to represent typical chemical shift ranges for the specified moieties in carbohydrate-like structures. Actual values for this compound would require experimental determination.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unraveling the complex structures of molecules like Acarbose and its impurities. nih.gov These techniques provide correlational data that helps to establish the connectivity between atoms and determine the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. This helps to establish the sequence of protons within a spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. youtube.comelectronicsandbooks.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically over two to four bonds). youtube.comelectronicsandbooks.com This is crucial for connecting different spin systems and determining the glycosidic linkages between sugar units.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. youtube.comelectronicsandbooks.com This information is vital for determining the three-dimensional structure and stereochemistry of the molecule.

By combining the data from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved. nih.gov

Hyphenated LC-NMR for Online Structural Elucidation

The hyphenation of liquid chromatography (LC) with nuclear magnetic resonance (NMR) spectroscopy represents a powerful tool for the direct and rapid structural analysis of impurities within a complex mixture, eliminating the need for time-consuming offline isolation. amazonaws.com The online coupling of HPLC and NMR allows for the immediate acquisition of detailed structural data from separated compounds. ijsdr.org

In the context of Acarbose impurity profiling, an LC-NMR approach involves the chromatographic separation of Impurity IV from the parent drug and other related substances. nih.govnih.gov Following separation on the LC column, the eluent containing the impurity of interest is directed into the NMR flow cell. Stop-flow LC-NMR is a commonly employed technique where the chromatographic flow is halted when the impurity peak is inside the NMR detection cell, allowing sufficient time to acquire high-quality, one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as ¹H NMR and Total Correlation Spectroscopy (TOCSY). nih.gov

This online methodology is particularly advantageous for analyzing low-abundance impurities. The combination of chromatographic separation with the unparalleled structure elucidation capability of NMR provides definitive information on the proton and carbon framework of the impurity, helping to identify its core structure and the nature of its sugar subunits. ijsdr.orgnih.gov Studies on Acarbose degradation products and process-related impurities have successfully used LC-NMR, often in conjunction with mass spectrometry, to identify unknown compounds as structurally related oligosaccharides, differing from Acarbose in their subunits or glycosidic linkages. nih.govnih.gov

Table 1: Advantages of LC-NMR in Impurity Profiling

| Feature | Description | Reference |

| Direct Analysis | Enables structural elucidation of components directly within the LC eluate without prior isolation. | amazonaws.comijsdr.org |

| Rich Structural Data | Provides comprehensive structural information through various NMR experiments (1D and 2D), which is often sufficient to ascertain the structure. | amazonaws.com |

| Reduced Analysis Time | Eliminates the need for lengthy and potentially sample-degrading isolation procedures. | amazonaws.com |

| Low-Abundance Detection | Stop-flow techniques enhance sensitivity, allowing for the characterization of minor components and trace impurities. | ijsdr.org |

| Complex Mixture Analysis | Combines the high-resolution separation of HPLC with the definitive identification power of NMR. | conicet.gov.ar |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. amazonaws.com By measuring the absorption of infrared radiation at specific wavelengths, an IR spectrum provides a unique molecular fingerprint. amazonaws.comresearchgate.net In the structural elucidation of this compound, IR spectroscopy serves as a complementary method to identify key chemical bonds and functional moieties.

The structure of Acarbose and its related impurities is characterized by a multitude of hydroxyl (-OH) groups, glycosidic (C-O-C) linkages, secondary amine (-NH-) groups, and alkyl (C-H) groups. thermofisher.com An IR spectrum of an Acarbose-related impurity would be expected to show characteristic absorption bands corresponding to these groups. While a spectrum specifically for Impurity IV is not publicly detailed, analysis of Acarbose and its other known impurities provides a strong indication of the expected spectral features. sid.ir Any significant deviation from the Acarbose spectrum, such as the appearance of a carbonyl (C=O) stretch or changes in the fingerprint region, would indicate a structural modification. researchgate.netresearchgate.net

Table 2: Characteristic IR Absorption Bands for Acarbose-Related Structures

| Functional Group | Absorption Range (cm⁻¹) | Significance for Acarbose Impurities | Reference |

| O-H Stretch | 3500 - 3200 (Broad) | Confirms the presence of multiple hydroxyl groups, characteristic of the polysaccharide structure. | |

| C-H Stretch | 3000 - 2850 | Indicates the presence of alkane-like C-H bonds in the sugar rings and methyl group. | libretexts.org |

| C=O Stretch | 1750 - 1700 | Its presence could indicate an oxidative degradation or a different sugar monomer (e.g., a ketose). | researchgate.netresearchgate.net |

| N-H Bend | 1650 - 1550 | Suggests the presence of the secondary amine group in the acarviosine moiety. | N/A |

| C-O-C Stretch | 1150 - 1070 | Confirms the C-O-C glycosidic linkages that connect the sugar units. | |

| C-O Stretch | 1260 - 1000 | Corresponds to the C-O single bonds of the alcohol groups. | libretexts.org |

Integrated Spectroscopic Approaches for Comprehensive Impurity Structure Determination

For complex molecules like this compound, a single analytical technique is often insufficient for unambiguous structural elucidation. nih.gov A comprehensive and definitive characterization is achieved through an integrated approach that combines the strengths of multiple spectroscopic methods, primarily LC-MS and LC-NMR. nih.govajrconline.org This combination is critical for obtaining complementary information that leads to an unambiguous assignment of the impurity's structure. nih.govajrconline.org

The integrated workflow typically begins with LC-MS/MS analysis. researchgate.net Liquid chromatography separates the impurity, and mass spectrometry provides two crucial pieces of information: the accurate molecular weight of the impurity (often via high-resolution MS) and its fragmentation pattern (via MS/MS). conicet.gov.ar This data helps to establish the molecular formula and offers initial clues about the composition and sequence of the sugar units.

Following the MS analysis, LC-NMR experiments are performed. nih.gov While MS provides information on mass and fragmentation, NMR provides the detailed atomic-level structure. conicet.gov.ar One-dimensional (¹H) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) reveal the precise connectivity of atoms, the stereochemistry, and the specific nature of the glycosidic linkages between the monosaccharide units. The combination of LC-MS and LC-NMR has been successfully used to identify unknown Acarbose impurities, revealing them to be variants such as pentasaccharides that differ from the parent compound in the number or type of sugar subunits. nih.gov

Infrared spectroscopy can further support the structural assignment by confirming the presence or absence of specific functional groups, corroborating the findings from NMR and MS. amazonaws.com This multi-technique strategy ensures a high degree of confidence in the final proposed structure of this compound.

Table 3: Contribution of Integrated Spectroscopic Techniques

| Technique | Information Provided | Contribution to Structure Elucidation | Reference |

| LC-MS/MS | Molecular Weight, Molecular Formula, Fragmentation Patterns | Determines the mass of the impurity and provides clues about the sequence and identity of its constituent parts. | nih.govnih.govresearchgate.net |

| 1D NMR (¹H, ¹³C) | Chemical Environment of Protons and Carbons, Functional Groups | Identifies the types of protons and carbons present (e.g., anomeric, alkyl, hydroxylated) and their relative numbers. | amazonaws.com |

| 2D NMR (COSY, HSQC, HMBC) | Atom Connectivity, Stereochemistry, Linkage Analysis | Maps the connections between protons and carbons, establishing the complete bonding framework and the specific linkages between sugar units. | |

| IR Spectroscopy | Presence of Functional Groups | Confirms key functional moieties (e.g., -OH, -NH, C-O-C) and can reveal unexpected groups like C=O. | amazonaws.comresearchgate.net |

Process Control and Optimization for Mitigation of Acarbose Jp Impurity Iv Formation

Quality by Design (QbD) Principles in Impurity Management

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.

A crucial first step in implementing QbD for impurity management is a thorough risk assessment to identify and understand the factors that could potentially lead to the formation of Acarbose (B1664774) JP Impurity IV. This involves a comprehensive analysis of the entire manufacturing process, from raw materials to the final product.

Key process parameters that are likely to influence the formation of impurities during the fermentation of acarbose by Actinoplanes species include:

Strain genetics and stability: The genetic makeup of the producing microorganism can significantly impact the metabolic pathways and the potential for side reactions leading to impurity formation.

Raw material attributes: The quality and composition of the fermentation medium components, such as carbon and nitrogen sources, can directly influence the biosynthesis of both acarbose and its related impurities.

Delineating the impurity pathway of Acarbose JP Impurity IV is essential for effective control. While the exact biosynthetic pathway for every impurity is not always fully elucidated, it is often hypothesized to be a result of enzymatic side reactions or the chemical degradation of acarbose or its intermediates. For instance, structurally similar impurities to acarbose are often formed by the action of glucosyltransferases on the acarbose molecule or its precursors.

A design space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. Defining a design space for the control of this compound involves systematically studying the effects of the identified critical process parameters on its formation.

Design of Experiments (DoE) is a powerful statistical tool used to efficiently explore the relationships between multiple process parameters and the critical quality attributes (CQAs) of the product, including the level of this compound. By conducting a series of well-designed experiments, it is possible to develop mathematical models that describe the impact of each parameter and their interactions on impurity formation.

Based on this process understanding, a design space can be established where the acceptable operating ranges for the critical process parameters are defined. Operating within this design space ensures that the level of this compound remains below the specified limits.

Table 1: Hypothetical Design Space for this compound Control

| Critical Process Parameter | Lower Limit | Upper Limit | Impact on Impurity IV |

|---|---|---|---|

| Temperature (°C) | 28 | 32 | Higher temperatures may increase impurity formation |

| pH | 6.8 | 7.2 | Deviations from optimal pH can lead to increased impurity levels |

| Validamine (B1683471) Concentration (mg/L) | 15 | 25 | Addition of validamine has been shown to reduce related impurities nih.gov |

| Maltose (B56501) to Glucose Ratio | 2:1 | 3:1 | An optimal ratio is crucial for directing metabolic pathways towards acarbose synthesis |

Fermentation Process Optimization for Impurity IV Reduction

Optimizing the fermentation process is a key strategy for minimizing the formation of this compound. This involves a multi-faceted approach that includes improving the producing strain, carefully designing the fermentation medium, and controlling the bioreactor's operating conditions.

The producing microorganism, typically a strain of Actinoplanes, plays a central role in the synthesis of acarbose and its impurities. Strain improvement programs aim to enhance the yield of acarbose while simultaneously reducing the formation of unwanted byproducts.

Traditional methods of strain improvement involve random mutagenesis followed by screening for high-producing and low-impurity strains. More recently, genetic engineering techniques have provided powerful tools for the rational modification of Actinoplanes species. These techniques can be used to:

Overexpress key enzymes in the acarbose biosynthetic pathway to increase the metabolic flux towards the desired product.

Knock out or downregulate genes that are involved in the formation of this compound.

The composition of the fermentation medium has a profound impact on the metabolism of the producing microorganism and, consequently, on the formation of impurities.

Carbon Source Control: The type and concentration of the carbon source are critical for both cell growth and acarbose production. Studies have shown that maintaining a specific ratio of maltose to glucose in the fermentation medium can significantly enhance acarbose yield and reduce the formation of related impurities. Fed-batch strategies, where the carbon source is fed intermittently or continuously throughout the fermentation, are often employed to maintain optimal concentrations and avoid the accumulation of inhibitory byproducts. For instance, in a fed-batch fermentation of Actinoplanes utahensis, a feeding mixture of 6 g/L glucose, 14 g/L maltose, and 9 g/L soybean flour was found to be effective. nih.gov

Validamine Addition: Validamine is a key precursor in the biosynthesis of acarbose. Research has demonstrated that the addition of exogenous validamine to the fermentation medium can significantly increase the titer of acarbose while concurrently reducing the concentration of structurally similar impurities. nih.gov In one study, the addition of 20 mg/L of validamine to a batch fermentation of A. utahensis resulted in a 39.0% increase in acarbose titer and a 62.9% reduction in a related impurity. nih.gov

Table 2: Effect of Validamine Addition on Acarbose and Impurity C Production in A. utahensis

| Fermentation Type | Validamine Addition | Acarbose Titer (mg/L) | Impurity C Concentration (mg/L) | Acarbose/Impurity C Ratio |

|---|---|---|---|---|

| Batch | Control (No Addition) | 3560 ± 128 | 289 ± 24 | 12.32 |

| 20 mg/L | 4950 ± 156 | 107 ± 29 | 46.26 | |

| Fed-Batch | Control (No Addition) | - | - | - |

| 20 mg/L with feeding | 6606 ± 103 | 212 ± 12 | 31.16 |

Precise control of the bioreactor's operating conditions is essential for maintaining a stable and productive fermentation process.

pH: The pH of the fermentation medium affects the activity of various enzymes involved in the biosynthesis of acarbose and its impurities. Maintaining the pH within a narrow optimal range is crucial for maximizing product yield and minimizing byproduct formation.

Temperature: Temperature influences the growth rate of the microorganism and the kinetics of enzymatic reactions. An optimal temperature profile should be established to balance biomass production and acarbose synthesis.

Agitation and Aeration: Adequate agitation and aeration are necessary to ensure proper mixing and oxygen transfer in the bioreactor. The dissolved oxygen level is a critical parameter that can significantly impact the metabolic state of the cells and the formation of impurities.

By carefully controlling these bioreactor operating conditions, it is possible to create an environment that favors the production of acarbose while suppressing the formation of this compound.

Downstream Processing Enhancements for Impurity IV Removal

Selective Separation Techniques during Purification

The separation of structurally similar impurities from the main Acarbose compound necessitates the use of highly selective purification techniques. Chromatographic methods are paramount in this regard, leveraging subtle differences in the physicochemical properties between Acarbose and its impurities.

Ion-exchange chromatography is a widely employed technique for Acarbose purification. This method separates molecules based on their net charge. By optimizing the pH of the mobile phase and selecting an appropriate ion-exchange resin, a differential charge can be induced between Acarbose and its impurities, leading to their effective separation. For instance, strong cation-exchange resins have been shown to be effective in binding Acarbose and related substances, allowing for their separation from other components in the fermentation broth. The elution can then be controlled by altering the ionic strength or pH of the eluent to selectively recover the purified Acarbose.

High-Performance Liquid Chromatography (HPLC) is another powerful tool, often used for both analytical and preparative-scale purification. Various stationary phases can be employed, including amino-propyl silylated (APS) columns and porous graphitic carbon columns. The choice of stationary phase and mobile phase composition is critical for achieving the desired separation. For example, Hydrophilic Interaction Liquid Chromatography (HILIC) has demonstrated good separation of Acarbose and its polar impurities.

Table 1: Overview of Selective Separation Techniques for Acarbose Purification

| Technique | Principle of Separation | Key Operational Parameters | Typical Outcome for Impurity Removal |

|---|---|---|---|

| Ion-Exchange Chromatography | Differences in net electrical charge | Resin type (cationic/anionic), pH, ionic strength of the eluent | High selectivity for charged impurities, enabling their removal from the Acarbose stream. |

Crystallization and Precipitation Strategies for Impurity Exclusion

Crystallization is a crucial final step in the purification process, serving to isolate Acarbose in a highly pure, solid form. The principle behind this technique is the selective incorporation of the desired molecule into a growing crystal lattice, while impurities are excluded and remain in the mother liquor. The effectiveness of this process is highly dependent on the control of various parameters.

The selection of an appropriate solvent system is fundamental. An ideal solvent will have a high solubility for Acarbose at an elevated temperature and a significantly lower solubility at a reduced temperature, thus promoting crystallization upon cooling. The solubility profile of the impurities in the chosen solvent is also a critical consideration; ideally, the impurities should remain highly soluble even at lower temperatures to prevent their co-precipitation with the Acarbose crystals.

Anti-solvent crystallization is another strategy that can be employed. This involves the addition of a solvent in which Acarbose is poorly soluble to a solution of Acarbose, thereby inducing its precipitation. The rate of anti-solvent addition and the mixing conditions must be carefully controlled to ensure the formation of pure crystals.

Process parameters such as the cooling rate, agitation speed, and the use of seed crystals play a vital role in determining the final purity of the Acarbose. A slow and controlled cooling rate generally favors the growth of larger, more perfect crystals with fewer incorporated impurities. Agitation influences the mass transfer within the crystallizer and can affect the crystal size distribution. Seeding the solution with pre-existing Acarbose crystals can provide a template for crystal growth, leading to a more uniform product with enhanced purity.

Table 2: Impact of Crystallization Parameters on Acarbose Purity

| Parameter | Influence on Impurity Exclusion | Optimization Strategy for Enhanced Purity |

|---|---|---|

| Solvent/Anti-solvent System | Governs the solubility difference between Acarbose and Impurity IV. | Selection of a system that maximizes the solubility of the impurity while minimizing the solubility of Acarbose at the final crystallization temperature. |

| Cooling Rate | A slower cooling rate allows for more selective incorporation into the crystal lattice. | Employing a gradual and controlled cooling profile to prevent the entrapment of impurities within the growing crystals. |

| Agitation | Affects crystal size distribution and can reduce the adherence of impurity-rich mother liquor to the crystal surface. | Optimization of the agitation speed to ensure homogeneity without causing excessive secondary nucleation or crystal breakage. |

| Seeding | Provides a template for controlled crystal growth, leading to a more uniform and pure product. | Introducing a specific amount of high-purity Acarbose seed crystals at the appropriate point in the process. |

Regulatory and Pharmacopoeial Considerations for Acarbose Jp Impurity Iv

Japanese Pharmacopoeia (JP) Monograph Specifics for Acarbose (B1664774) Impurities

The Japanese Pharmacopoeia (JP) is the official compendium that outlines the standards for drugs in Japan, ensuring their quality, safety, and efficacy mhlw.go.jphilarispublisher.com. The monographs within the JP provide detailed specifications for individual drug substances, including tests for purity and limits for impurities mhlw.go.jpnihs.go.jp.

While extensive searches for a specific impurity designated as "Acarbose JP Impurity IV" within the Japanese Pharmacopoeia and other scientific literature did not yield specific results under this name, the JP monograph for Acarbose does include a section on "Related substances." This section typically employs chromatographic methods to separate and quantify any impurities present in the drug substance. The limits for these impurities are established based on toxicological data and the manufacturing process of the API.

The testing procedures outlined in the JP for related substances in Acarbose would involve a validated analytical method, likely a form of high-performance liquid chromatography (HPLC), to ensure accurate and reproducible results. The monograph would specify the chromatographic conditions, including the type of column, mobile phase composition, flow rate, and detector wavelength, as well as the preparation of test and reference solutions.

Comparison with Other Major Pharmacopoeial Standards (e.g., European Pharmacopoeia (Ph. Eur.), United States Pharmacopoeia (USP))

A comparison of the Japanese Pharmacopoeia's approach to Acarbose impurities with that of the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopoeia (USP) reveals both similarities and differences in their standards and methodologies. All three pharmacopoeias are committed to ensuring the quality of pharmaceuticals and have stringent controls on impurities hilarispublisher.commasi.eu.

The Ph. Eur. and USP provide detailed monographs for Acarbose that list several specified impurities, often designated with letters (e.g., Impurity A, Impurity B). These impurities are structurally related to Acarbose and can arise from the fermentation process used in its manufacturing or from degradation.

Table 1: Comparison of Specified Acarbose Impurities in Ph. Eur. and USP

| Impurity | European Pharmacopoeia (Ph. Eur.) Limit | United States Pharmacopoeia (USP) Limit |

| Impurity A | ≤ 0.6% | ≤ 0.6% |

| Impurity B | ≤ 0.5% | ≤ 0.5% |

| Impurity C | ≤ 1.5% | ≤ 1.5% |

| Impurity D | ≤ 1.0% | ≤ 1.0% |

| Impurity E | ≤ 0.2% | ≤ 0.2% |

| Impurity F | ≤ 0.3% | ≤ 0.3% |

| Impurity G | ≤ 0.3% | ≤ 0.3% |

| Impurity H | ≤ 0.2% | ≤ 0.2% |

| Any other impurity | ≤ 0.2% | ≤ 0.2% |

| Total impurities | ≤ 3.0% | ≤ 3.0% |

Data sourced from publicly available information on Ph. Eur. and USP monographs for Acarbose. drugfuture.comdrugfuture.com

It is important to note that the specific impurity "this compound" is not explicitly listed in the Ph. Eur. or USP under this designation. The JP may have its own unique set of specified impurities or may control impurities under a general "related substances" test without individually naming each one in the same manner as the Ph. Eur. and USP. The acceptance criteria for individual and total impurities are generally harmonized among the major pharmacopoeias to facilitate the global trade of pharmaceutical products, though minor differences may exist.

Development and Validation of Analytical Methods for Pharmacopoeial Compliance

The development and validation of analytical methods are fundamental to ensuring that the tests for impurities in Acarbose are accurate, precise, and reliable for pharmacopoeial compliance. The Japanese Pharmacopoeia, in line with international guidelines such as those from the International Council for Harmonisation (ICH), requires that analytical procedures be validated to demonstrate their suitability for their intended purpose.

For the determination of impurities in Acarbose, HPLC is the most commonly employed analytical technique. The development of an HPLC method would involve the selection of an appropriate stationary phase (column), mobile phase, and detection method. Given the structural similarity of Acarbose and its impurities, which often lack a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) is frequently used. researchgate.netresearchgate.net Alternative detection methods, such as charged aerosol detection (CAD), may also be considered to detect impurities that are not amenable to UV detection. thermofisher.com

The validation of the analytical method would encompass several key parameters as outlined in ICH Q2(R1) guidelines and reflected in the JP's general chapter on the validation of analytical procedures. nihs.go.jp

Table 2: Key Validation Parameters for an Impurity Test Method

| Validation Parameter | Description |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as other impurities, degradants, or matrix components. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. |

| Range | The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of test results obtained by the method to the true value. |

| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision. |

| Detection Limit (DL) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |

| Quantitation Limit (QL) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |

The successful validation of the analytical method ensures that it can be reliably used for the routine quality control of Acarbose, including the quantification of any impurities to ensure compliance with the limits set forth in the Japanese Pharmacopoeia.

Reference Standard Characterization and Management for this compound

Reference standards are crucial for the accurate identification and quantification of impurities in pharmacopoeial testing. For a specified impurity like "this compound" to be controlled, a well-characterized reference standard would be required.

The characterization of a reference standard for an Acarbose impurity involves a comprehensive process to confirm its identity and purity. This process typically includes:

Structural Elucidation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are used to determine the chemical structure of the impurity.

Purity Determination: The purity of the reference standard is determined using a combination of methods. A mass balance approach is often used, which involves subtracting the content of water, residual solvents, and inorganic impurities from 100%. Chromatographic purity is also assessed using a high-purity method, often the same method used for the impurity test in the drug substance.

Potency Assignment: The assigned potency of the reference standard is critical for its use in quantitative analysis.

The management of reference standards is also a critical aspect of ensuring their continued suitability. This includes:

Proper Storage: Reference standards must be stored under controlled conditions (e.g., specific temperature and humidity) to prevent degradation.

Periodic Re-testing: The stability of the reference standard is monitored through a periodic re-testing program to ensure that its purity and potency remain within acceptable limits over time.

Traceability: The characterization and management of reference standards must be fully documented to ensure traceability to primary standards where available.

Official pharmacopoeial bodies, such as the Pharmaceuticals and Medical Devices Agency (PMDA) in Japan, are responsible for the establishment and distribution of official reference standards for use in pharmacopoeial testing. If "this compound" were a specified impurity in the Japanese Pharmacopoeia, an official reference standard would likely be available from the PMDA.

Future Research Directions in Acarbose Impurity Science

Development of Novel High-Throughput Screening Methods for Impurity Detection

The detection and quantification of Acarbose (B1664774) impurities are complicated by their structural similarity to the active pharmaceutical ingredient (API) and the lack of strong chromophores, which limits the utility of traditional UV-based detection methods in high-performance liquid chromatography (HPLC). scribd.com Future research is focused on developing novel high-throughput screening (HTS) methods to overcome these challenges and enable rapid and efficient impurity profiling.

HTS is a well-established process in drug discovery for screening large chemical libraries and is increasingly being adapted for impurity analysis. ispe.orgtandfonline.com The core principles of HTS, including automation, miniaturization, and sophisticated data analysis, can be leveraged to accelerate the identification of impurities in Acarbose production batches. ispe.org

Advances in analytical technology are driving the evolution of HTS for impurity profiling. zamann-pharma.com Key areas of development include:

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems offer significant improvements in resolution and analysis speed compared to conventional HPLC, enabling faster separation of complex mixtures of Acarbose and its impurities.

Universal Detection Methods: Techniques like Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) are not reliant on chromophores and can detect a wider range of impurities. scribd.com These detectors are particularly well-suited for the analysis of oligosaccharides.

Mass Spectrometry (MS): The hyphenation of liquid chromatography with mass spectrometry (LC-MS) provides high sensitivity and selectivity, allowing for the identification and structural elucidation of impurities, even at trace levels. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of unknown impurities.

Oligosaccharide Microarrays: This technology allows for the high-throughput analysis of carbohydrate-protein interactions and can be adapted for the specific detection of oligosaccharide impurities. pharmtech.comusp.org By immobilizing known impurities on a microarray, it may be possible to rapidly screen for their presence in Acarbose samples.

The integration of these advanced analytical techniques into automated HTS platforms will facilitate more comprehensive and efficient impurity profiling of Acarbose, leading to improved quality control and a deeper understanding of the impurity landscape.

Table 1: Known Acarbose Impurities and their Molecular Information

| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Acarbose Impurity A | C25H43NO18 | 645.6 |

| Acarbose Impurity B | C26H43NO17 | 641.62 |

| Acarbose Impurity C | C25H43NO18 | 645.6 |

| Acarbose Impurity D | C19H33NO13 | 483.46 |

| Acarbose Impurity E | C31H53NO23 | 807.75 |

| Acarbose Impurity F | C31H53NO23 | 807.75 |

| Acarbose Impurity G | C31H53NO23 | 807.75 |

| Acarbose Impurity H | C25H43NO17 | 629.6 |

This table is populated with data for known Acarbose impurities as a reference, given the lack of specific information for "Acarbose JP Impurity IV".

Advanced Computational Modeling and Cheminformatics for Impurity Prediction

Advanced computational modeling and cheminformatics are emerging as powerful tools for predicting the formation of impurities in pharmaceutical manufacturing. tandfonline.comzamann-pharma.com These in silico approaches can provide valuable insights into potential degradation pathways and the formation of process-related impurities, thereby guiding process development and control strategies. nih.govscribd.comresearchgate.net

For Acarbose, computational models can be developed to:

Predict Degradation Products: Software applications are now capable of predicting the degradation products of small molecule APIs. nih.gov By applying these models to the Acarbose molecule, potential degradation pathways under various stress conditions (e.g., pH, temperature, oxidation) can be simulated, allowing for the proactive identification of likely impurities. The susceptibility of specific glycosidic linkages to degradation can be a focus of these predictive models. nih.gov

Elucidate Reaction Pathways: Computational chemistry can be used to model the enzymatic and chemical reactions involved in the Acarbose fermentation process. acs.org This can help to identify potential side reactions that lead to the formation of impurities.

Develop Quantitative Structure-Property Relationship (QSPR) Models: QSPR models can be used to predict the physicochemical properties of potential impurities, such as their chromatographic retention times and mass spectral fragmentation patterns. This information can aid in the development of analytical methods for their detection and identification.

Virtual Screening for Potential Inhibitors: In a novel application, computational tools have been used to screen for new therapeutic uses of Acarbose by predicting its interaction with other biological targets. nih.gov A similar approach could be used to predict the interaction of Acarbose impurities with biological systems to assess their potential toxicity.

The development and application of these computational tools will enable a more predictive and proactive approach to impurity control, reducing the need for extensive experimental studies and accelerating the development of safer and more robust manufacturing processes.

Bioprocess Engineering Innovations for Ultra-Low Impurity Production

The production of Acarbose via fermentation is a complex biological process, and the formation of impurities is often linked to the metabolism of the producing microorganism, Actinoplanes sp., and the fermentation conditions. nih.gov Bioprocess engineering offers a range of strategies to optimize the fermentation process for high-yield production of Acarbose with minimal impurity formation. alliedacademies.orgalliedacademies.orgmdpi.com

Future research in this area will focus on:

Metabolic Engineering: Genetic engineering of the Actinoplanes production strain is a promising approach to reduce the formation of specific impurities. nih.gov For example, the deletion of genes involved in the biosynthesis of unwanted byproducts, such as Impurity C, has been shown to be effective. nih.gov Overexpression of genes in the Acarbose biosynthetic pathway can also enhance product yield and potentially divert metabolic flux away from impurity formation. nih.govuni-bielefeld.de

Fermentation Process Optimization: The composition of the fermentation medium and the control of process parameters such as pH, temperature, and dissolved oxygen are critical for maximizing Acarbose production and minimizing impurities. alliedacademies.orgalliedacademies.org Strategies such as fed-batch fermentation and the addition of specific precursors, like validamine (B1683471), have been shown to increase Acarbose titer while concurrently reducing the concentration of Impurity C. nih.govnih.govresearchgate.net Controlling the osmotic pressure of the culture medium is another important factor in optimizing Acarbose production. scilit.com

Advanced Process Control: The implementation of advanced sensors and process analytical technology (PAT) can enable real-time monitoring and control of the fermentation process. This allows for dynamic adjustments to maintain optimal conditions for Acarbose production and minimize deviations that could lead to impurity formation.

Systems Biology Approaches: The development of genome-scale metabolic models of Actinoplanes sp. can provide a deeper understanding of the cellular metabolism and guide the rational design of metabolic engineering and process optimization strategies. researchgate.net

These innovations in bioprocess engineering hold the potential to significantly improve the efficiency and consistency of Acarbose production, leading to a product with an ultra-low impurity profile.

Standardization of Impurity Profiling across Different Pharmacopoeias for Complex Natural Products

The global nature of the pharmaceutical market necessitates the harmonization of pharmacopoeial standards to ensure consistent quality of medicines worldwide. amazonaws.combiopharminternational.com However, establishing harmonized standards for complex natural products like Acarbose presents unique challenges due to the inherent variability of the starting materials and the complexity of the manufacturing process.

Different pharmacopoeias, such as the Japanese Pharmacopoeia (JP), the United States Pharmacopeia (USP), and the European Pharmacopoeia (Ph. Eur.), may have different requirements for the control of impurities. nih.govijnrd.org This can create a significant burden for manufacturers who must comply with multiple sets of standards.

Future research and collaborative efforts will be directed towards:

Prospective Harmonization: Instead of retrospectively harmonizing existing monographs, a more effective approach is to collaborate on the development of new monographs for drug substances and products. pharmtech.comamazonaws.com This "prospective harmonization" ensures that new standards are aligned from the outset.

Good Pharmacopoeial Practices (GPhP): The World Health Organization (WHO) has developed GPhP guidelines to provide a common framework for the standards-setting process, which can facilitate collaboration and work-sharing among pharmacopoeias. usp.org

Risk-Based Approaches: The establishment of impurity limits should be based on a scientific and risk-based assessment of their potential impact on safety and efficacy. americanpharmaceuticalreview.com This requires a thorough understanding of the toxicological profile of each impurity.

Advanced Analytical Methods: The adoption of advanced and validated analytical methods is crucial for the accurate and reproducible profiling of impurities. The development of harmonized analytical procedures will be a key enabler of standardized impurity control.

The ongoing efforts of international bodies like the Pharmacopoeial Discussion Group (PDG) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) are critical for driving the harmonization of impurity standards. usp.orgpharmamanufacturing.com Achieving greater standardization for complex natural products like Acarbose will ultimately benefit patients by ensuring the consistent quality and safety of these important medicines.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Acarbose JP Impurity IV in pharmaceutical formulations?

- Methodological Answer : The United States Pharmacopeia (USP) outlines a validated reversed-phase HPLC method using a C18 column (4 mm × 62.5 cm, packing L8) with a 210 nm detector. The mobile phase consists of a phosphate buffer (pH-adjusted with monobasic potassium phosphate and dibasic sodium phosphate), and the column temperature is maintained at 35°C. System suitability criteria require a resolution of ≥1.2 between impurity peaks and the acarbose main peak, ensuring accurate quantification .

Q. What techniques are used for structural characterization of this compound?

- Methodological Answer : Advanced techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and tandem mass spectrometry (LC-MS/MS) are employed. These methods enable precise determination of molecular weight, fragmentation patterns, and stereochemical configuration. For example, HRMS can confirm the molecular formula (C25H43NO18), while NMR resolves structural ambiguities in glycosidic linkages .

Q. How are reference standards validated for impurity analysis in acarbose formulations?

- Methodological Answer : Reference standards must meet USP criteria for identity, purity, and stability. Identity is confirmed via spectral matching (UV, MS, NMR), while purity is assessed using HPLC with a relative response factor (RRF) for each impurity. Stability studies include forced degradation (e.g., heat, light, pH stress) to ensure the reference material does not degrade under storage conditions .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported IC50 values for acarbose and its impurities across studies?

- Methodological Answer : Variations in IC50 values (e.g., 101.12 μg/mL vs. 213.06 μg/mL) may arise from differences in experimental conditions, such as enzyme sources (α-glucosidase vs. α-amylase), incubation times, or extraction methods. To address this, researchers should standardize protocols using validated reference materials and report detailed methodological parameters (e.g., pH, temperature, substrate concentration) to enable cross-study comparisons .

Q. What synthetic or degradation pathways lead to the formation of this compound?

- Methodological Answer : Impurity IV is typically formed during acarbose synthesis via incomplete glycosylation or hydrolysis of the acarviosine moiety. Accelerated stability studies (40°C/75% RH) can model degradation pathways, while LC-MS/MS tracks intermediate byproducts. Computational tools (e.g., molecular dynamics simulations) may predict reactive sites in the acarbose structure prone to hydrolysis or isomerization .

Q. What validation parameters are critical for ensuring reproducibility in impurity quantification methods?

- Methodological Answer : Method validation must include specificity (no co-elution with other impurities), linearity (R<sup>2</sup> ≥ 0.99 across 50–150% of target concentration), accuracy (recovery 98–102%), and precision (RSD ≤ 2% for intra-day and inter-day assays). Robustness testing (e.g., ±2% organic solvent variation) ensures reliability under minor operational changes .

Q. How can researchers address challenges in detecting low-abundance impurities like this compound?

- Methodological Answer : Sensitivity limitations are overcome by optimizing sample preparation (e.g., solid-phase extraction for matrix removal) and using high-sensitivity detectors (e.g., charged aerosol detection). For trace-level impurities (<0.1%), orthogonal methods like LC-MS/MS with multiple reaction monitoring (MRM) enhance detection specificity .

Q. What experimental design considerations are essential for studying the pharmacological impact of this compound?

- Methodological Answer : In vivo studies should use controlled animal models (e.g., STZ-NA diabetic rats) with standardized dosing (e.g., 7-week treatment periods). Blinded protocols and randomized group assignments minimize bias. Endpoints such as fasting blood glucose, HbA1c, and creatinine clearance must align with regulatory guidelines for antidiabetic agents .

Tables for Key Data

| Parameter | USP Method | Advanced LC-MS/MS |

|---|---|---|

| Column Temperature | 35°C | Ambient |

| Detection | UV (210 nm) | MRM transitions (m/z 742 → 580) |

| Linearity Range | 50–150% | 0.1–10 ppm |

| Precision (RSD) | ≤2% | ≤1.5% |

| IC50 Variability Factors |

|---|

| Enzyme source (α-glucosidase vs. α-amylase) |

| Incubation time (30 min vs. 60 min) |

| Sample preparation (crude extract vs. purified) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.